Ethanethioic acid, chlorodifluoro-, S-phenyl ester
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Overview
Description
Ethanethioic acid, chlorodifluoro-, S-phenyl ester is a chemical compound with the molecular formula C8H5ClF2OS and a molecular weight of 222.64 g/mol . This compound is known for its unique chemical structure, which includes a chlorodifluoro group and a phenyl ester group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of ethanethioic acid, chlorodifluoro-, S-phenyl ester typically involves the reaction of ethanethioic acid with chlorodifluoro compounds in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
Ethanethioic acid, chlorodifluoro-, S-phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds using reducing agents like lithium aluminum hydride.
Substitution: The chlorodifluoro group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethanethioic acid, chlorodifluoro-, S-phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which ethanethioic acid, chlorodifluoro-, S-phenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorodifluoro group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ester group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Ethanethioic acid, chlorodifluoro-, S-phenyl ester can be compared with other similar compounds, such as:
Ethanethioic acid, S-phenyl ester: This compound lacks the chlorodifluoro group and has different reactivity and applications.
Ethanethioic acid, 2-chloro-2,2-difluoro-, S-phenyl ester: This compound has a similar structure but with additional chlorine and fluorine atoms, which can alter its chemical properties and reactivity
Properties
CAS No. |
169199-35-3 |
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Molecular Formula |
C8H5ClF2OS |
Molecular Weight |
222.64 g/mol |
IUPAC Name |
S-phenyl 2-chloro-2,2-difluoroethanethioate |
InChI |
InChI=1S/C8H5ClF2OS/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H |
InChI Key |
DXYLRXFTZGAFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C(F)(F)Cl |
Origin of Product |
United States |
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